molecular formula C14H10F6N2O2 B2958913 N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 2034245-43-5

N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2958913
M. Wt: 352.236
InChI Key: DKNRWAHWNPZABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide, commonly referred to as MIFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. MIFB is a small molecule inhibitor that targets specific proteins and enzymes, making it an attractive tool for studying various biological processes.

Scientific Research Applications

Synthesis and Activity

Antiarrhythmic Synthesis and Activity

A study highlights the synthesis and evaluation of benzamides, including those similar to N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide, for their oral antiarrhythmic activity in mice. The research emphasizes the structural variation permissible in achieving antiarrhythmic effects, underscoring the importance of the amine nitrogen's basicity and the link between the heterocycle and amide nitrogen for activity (Banitt et al., 1977).

Synthesis Techniques in Ionic Liquids

Another application involves the synthesis of 2-aryl-1,2-benzisothiazol-3(2H)-ones in ionic liquid, demonstrating an innovative approach to chemical synthesis. This process highlights the flexibility of N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide derivatives in participating in complex chemical reactions (Wang et al., 2007).

Chemical Structure and Mechanism

Mechanism of Isoxazole Formation

Research on the efficient preparation of isoxazoles provides insights into the mechanism of heterocyclization involving compounds like N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide. This study offers a definitive proof for the heterocyclization mechanism based on an amine exchange process, furthering our understanding of the chemical properties and reactivity of isoxazole derivatives (Olivera et al., 2000).

Coordination Chemistry

The coordination chemistry involving bidentate bis(N-heterocyclic carbene) ligands showcases another facet of N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide's utility. This application points to its potential in forming complex structures with metal centers, opening avenues for research in materials science and catalysis (Schick et al., 2014).

Polymer Science and Material Chemistry

Polyamide Synthesis

The synthesis of ordered polyamides through direct polycondensation, involving symmetric and nonsymmetric monomers, demonstrates the role of N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide in the development of new polymeric materials. This research contributes to the field of polymer science, offering insights into the creation of novel materials with specific properties (Ueda & Sugiyama, 1994).

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2O2/c1-7-9(6-22-24-7)5-21-12(23)8-2-10(13(15,16)17)4-11(3-8)14(18,19)20/h2-4,6H,5H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNRWAHWNPZABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-4-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

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